Levomefolic acid

Catalog No.
S532962
CAS No.
31690-09-2
M.F
C20H25N7O6
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levomefolic acid

CAS Number

31690-09-2

Product Name

Levomefolic acid

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H25N7O6

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1

InChI Key

ZNOVTXRBGFNYRX-STQMWFEESA-N

SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Approximately 0.3 mg/ml

Synonyms

Levomefolinic acid; LMSR; Levomefolinic acid; Metafolin; Nutrifolin; Levomefolate; Bodyfolin;

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Description

The exact mass of the compound Levomefolic acid is 459.1866 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Neural Tube Defect Prevention

  • Periconceptional folic acid supplementation (around the time of conception) is well-established in preventing neural tube defects (NTDs) in newborns. (National Institutes of Health: ))
  • Recent research explores if levomefolic acid might offer additional benefits compared to folic acid, particularly for women with a specific genetic variation (MTHFR polymorphism) that can affect folate metabolism. (American Journal of Clinical Nutrition: )

Mental Health Research

  • The role of folate in mental health is a growing area of investigation. Some studies suggest that levomefolic acid supplementation might be beneficial for individuals with depression, especially those with folate deficiency. (American Journal of Psychiatry: ))
  • More research is needed to confirm these findings and understand the mechanisms by which levomefolic acid might influence mood.

Other Areas of Investigation

  • Scientific studies are exploring the potential of levomefolic acid in various other areas, including:
    • Age-related cognitive decline (American Journal of Clinical Nutrition: )
    • Pregnancy outcomes (The Cochrane Database of Systematic Reviews: )
    • Cardiovascular health (American Journal of Clinical Nutrition: ))

Levomefolic acid, also known as L-5-methyltetrahydrofolate or L-methylfolate, is the biologically active form of folate, a vital B-vitamin (Vitamin B9). It is crucial for various cellular functions, including DNA synthesis, amino acid metabolism, and methylation processes. Levomefolic acid plays a significant role in converting homocysteine to methionine, which is essential for the production of S-adenosylmethionine, a key methyl donor in numerous bio

  • L-5-MTHF serves as a methyl donor in various cellular processes. The methyl group is transferred to other molecules, influencing their function. Here are some key mechanisms:
    • DNA Synthesis: L-5-MTHF provides the methyl group for methylation of uracil to thymine, a crucial step in DNA replication [].
    • Homocysteine Regulation: L-5-MTHF helps convert homocysteine, an intermediate amino acid, back to methionine, a vital building block for proteins. Elevated homocysteine levels are linked to several health conditions [].
    • Neurotransmitter Production: L-5-MTHF, being the only folate form crossing the blood-brain barrier, acts as a cofactor in the synthesis of dopamine, serotonin, and norepinephrine, essential neurotransmitters [].
  • L-5-MTHF is generally considered safe for most individuals when taken at recommended doses. However, excessive intake can mask vitamin B12 deficiency symptoms [].
  • No data on specific hazards like flammability or high reactivity is available for L-5-MTHF.

  • Methylation of Homocysteine: It acts as a methyl donor in the conversion of homocysteine to methionine through the action of methionine synthase, which is dependent on vitamin B12. This process is vital for maintaining normal levels of homocysteine in the body .
  • Synthesis of Nucleotides: Levomefolic acid contributes to nucleotide synthesis by donating one-carbon units necessary for the formation of thymidine and purines, essential components of DNA and RNA .
  • Regeneration of Tetrahydrofolate: It is converted into tetrahydrofolate through enzymatic processes involving vitamin B12 and folylpolyglutamate synthetase, facilitating further participation in folate-dependent reactions .

Levomefolic acid exhibits several biological activities:

  • Role in Methylation: It is integral to one-carbon metabolism, influencing DNA replication and repair by participating in methylation reactions .
  • Neurotransmitter Synthesis: By aiding in the production of neurotransmitters such as serotonin and dopamine, levomefolic acid plays a role in mood regulation and cognitive function .
  • Cardiovascular Health: Elevated homocysteine levels are linked to cardiovascular diseases; thus, levomefolic acid's role in lowering homocysteine may contribute to cardiovascular health .

Levomefolic acid can be synthesized through various methods:

  • Biological Synthesis: It is naturally synthesized from dietary folates via enzymatic reduction processes occurring primarily in the intestines. The enzyme methylenetetrahydrofolate reductase converts 5,10-methylenetetrahydrofolate into levomefolic acid .
  • Chemical Synthesis: Laboratory synthesis involves multiple steps starting from pteridine derivatives or other folate precursors. These methods typically focus on achieving high purity and bioavailability suitable for pharmaceutical applications .

Studies have shown that levomefolic acid interacts with several medications:

  • Antidepressants: It may improve the response to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) when used concurrently .
  • Anticonvulsants: Some research suggests that levomefolic acid can counteract the effects of certain anticonvulsant medications that interfere with folate metabolism, thereby reducing side effects associated with these drugs .
  • Chemotherapy Agents: Levomefolic acid has been studied for its ability to enhance the effectiveness of certain chemotherapy drugs by improving their action against cancer cells while minimizing toxicity .

Several compounds are similar to levomefolic acid, each with unique properties:

Compound NameChemical FormulaKey Features
Folic AcidC19H19N7O6Synthetic form requiring conversion to active forms; commonly used in supplements.
TetrahydrofolateC19H24N7O6Active form involved directly in one-carbon metabolism; precursor to levomefolic acid.
5-MethyltetrahydrofolateC20H25N7O6Another name for levomefolic acid; shares identical chemical structure and functions.
MethotrexateC20H22N8O5Antimetabolite drug that inhibits dihydrofolate reductase; interferes with folate metabolism.

Levomefolic acid stands out due to its direct involvement in methylation processes without requiring metabolic activation like folic acid. Its ability to cross the blood-brain barrier further distinguishes it from other folates, making it particularly beneficial for neurological health.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

459.18663154 g/mol

Monoisotopic Mass

459.18663154 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8S95DH25XC

Drug Indication

For the treatment and prevention of folate deficiency and for use as an antidote against folic acid antagonists. Contained in oral contraceptives to reduce the risk of neural tube defects arising from folic acid deficiency for pregnant women who conceived during use or shortly after the discontinuation of the product. Being studied for use as a treatment for cardiovascular diseases and adjunct therapy for patients undergoing antidepressant pharmacotherapy.

Mechanism of Action

Levomefolic acid plays a critical role in methylating homocysteines into methionine by acting as a methyl donor in a reaction catalyzed by vitamine B12-dependent methionine synthase. Homocysteine must either be further metabolized via transulfuration to become cysteine, taurine, and glutathione via a B6-dependent process, or re-methylated to become methionine again. Methionine formed from remethylation of homocysteine by levomefolic acid forms the downstream metabolite S-adenosylmethionine (SAMe), which is involved in numerous biochemical methyl donation reactions, including reactions forming monoamine neurotransmitters. Studies suggest that high plasma levels of homocysteine is associated with increased incidences of arterial plaque formation.

Absorption Distribution and Excretion

Absorbed in the proximal small intestines via the active proton-coupled folate transporter (PCFT) that transports both oxidized and reduced folic acids. Passive diffusion also occurs at the proximal and distal portions of the small intestines. A single oral dose of 906nmol of levomefolic acid in healthy females resulted in the mean peak plasma concentration of 39.4nmol/L.
Mainly eliminated through renal or fecal excretion. Small proportion of excreted levomefolic acid is in unchanged form as over 99% of tissue folate is in polyglutamate form. Some portions of levomefolic acid is secreted into bile.
Circulates in its free form or loosely bound to plasma proteins

Metabolism Metabolites

Levomefolic acid is further converted into tetrahydrofolate (THF) via the vitamin B12-dependent enzyme methionine synthase before effective polyglutamylation by folylpolyglutamate synthetase (FPG). Polyglumate forms of folic acids are more effective substrates for associated enzymes in folate-dependent reactions.

Wikipedia

Levomefolic_acid

Biological Half Life

The mean elimination half-life is approximately 3 hours after 5mg of oral L-methylfolate, administered daily for 7 days.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
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